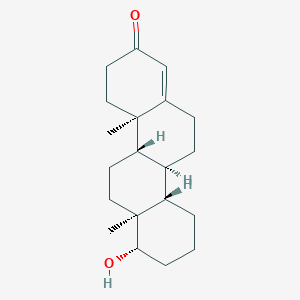
D-Homotestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17abeta-Hydroxy-D-homoandrost-4-en-3-one is an organic hydroxy compound.
Scientific Research Applications
Metabolism and Biological Activities
- D-Homotestosterone undergoes metabolic transformations when introduced into the body. A study showed that after oral administration in a patient, approximately 5% of the administered steroid was recovered as unchanged material and another 5% as a metabolite, indicating significant metabolic processing (Rongone et al., 1963).
Enzymatic Interactions and Genetic Implications
- The compound is subject to enzymatic actions as seen in studies involving Comamonas testosteroni, where specific enzymes play a role in the degradation of steroids including D-Homotestosterone (Liu et al., 2020).
- Genetic polymorphisms, such as those in the VDR and SRD5A2 genes, interact with metabolic pathways of steroids including D-Homotestosterone, influencing the risk of conditions like prostate cancer (Torkko et al., 2008).
Hormone Receptor Dynamics
- Studies on dihydrotestosterone receptors, closely related to D-Homotestosterone, provide insights into the complex dynamics of hormone-receptor interactions in various tissues, relevant to understanding the actions of D-Homotestosterone (Hughes & Bell, 1981).
Broader Biological Implications
- Research into the broader biological implications of D-Homotestosterone and related compounds includes exploring their role in processes like cell differentiation, immune modulation, and the development of diseases like diabetes mellitus (Kavakiotis et al., 2017).
Application in Aquaculture
- Androgens like D-Homotestosterone have been investigated for their potential role in fish reproduction, as seen in studies with eels where androgen pre-treatment was combined with traditional spawning protocols (Lokman et al., 2015).
Androgen Deficiency and Disorders
- D-Homotestosterone's close relative, dihydrotestosterone, has been studied in the context of 46, XY disorders of sexual development, providing insights relevant to understanding the physiological roles and potential clinical applications of D-Homotestosterone (Feller et al., 2017).
Synthetic Derivatives and Activity
- Synthesis of various methyl derivatives of 19-nor-D-homotestosterone and their biological activities have been explored, providing information on how structural modifications can impact their biological effects (Koshoev et al., 2004).
Potential in Disease Modulation
- Studies on androgen metabolism and its implications for diseases like hirsutism and cancer offer insights that can be extrapolated to understand D-Homotestosterone's potential role in disease modulation (Steiner et al., 2008).
properties
CAS RN |
3818-24-4 |
|---|---|
Product Name |
D-Homotestosterone |
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4aR,4bS,6aS,7S,10aS,10bR)-7-hydroxy-4a,6a-dimethyl-4,4b,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-3H-chrysen-2-one |
InChI |
InChI=1S/C20H30O2/c1-19-10-8-14(21)12-13(19)6-7-15-16-4-3-5-18(22)20(16,2)11-9-17(15)19/h12,15-18,22H,3-11H2,1-2H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
FFZVTLPCFSOGJI-RABCQHRBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |
Canonical SMILES |
CC12CCC3C(C1CCCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)

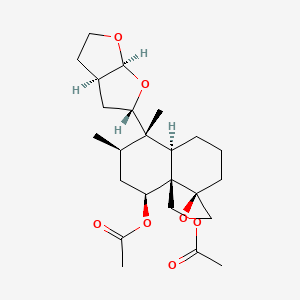


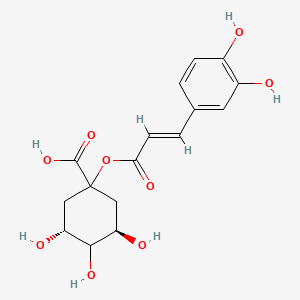




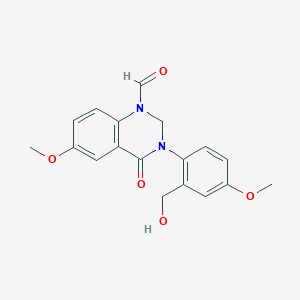
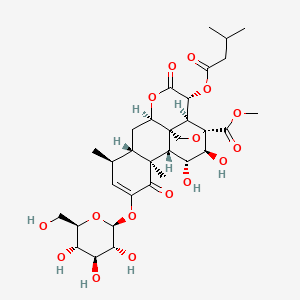
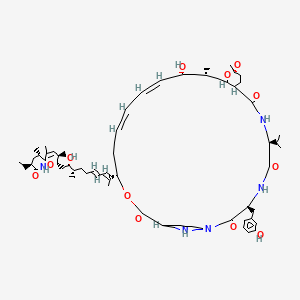
![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)